

dose-dependent biphasic effects of [Ala2] Met-Enkephalinamide on hormone release.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [Ala2] Met-Enkephalinamide

Cat. No.: B12407390

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Technical Support Center: [Ala2] Met-Enkephalinamide Hormone Release Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **[Ala2] Met-Enkephalinamide** (DALA) and its effects on hormone release.

Frequently Asked Questions (FAQs)

Q1: What is the known dose-dependent effect of **[Ala2] Met-Enkephalinamide** on the pituitary-adrenocortical axis?

A1: **[Ala2] Met-Enkephalinamide** (DALA) exhibits a biphasic effect on the secretion of Adrenocorticotrophic Hormone (ACTH) and corticosterone in vivo. Initial administration leads to a rapid, transient increase in plasma ACTH and corticosterone levels, followed by a subsequent decrease.[1][2][3] In vitro studies on dispersed adrenal cells show that high doses of DALA can decrease the adrenal sensitivity to ACTH.[4]

Q2: Which receptors mediate the effects of **[Ala2] Met-Enkephalinamide** on hormone release?

A2: DALA is a potent opioid peptide agonist that primarily acts on opioid receptors.[5] Its effects on the pituitary-adrenocortical axis can be blocked by the specific opioid receptor antagonist,

naltrexone, indicating that its action is mediated through these receptors.[1][2][3]

Q3: Does **[Ala2] Met-Enkephalinamide** affect hormones other than ACTH and corticosterone?

A3: Yes, DALA has been shown to influence the release of other pituitary hormones, including prolactin (PRL) and growth hormone (GH).[6] However, the dose-response relationship for these hormones can vary and may be influenced by the experimental conditions.

Q4: Where in the hypothalamic-pituitary-adrenal (HPA) axis does **[Ala2] Met-Enkephalinamide** exert its primary effects?

A4: Evidence suggests that DALA's stimulatory effects on ACTH and corticosterone secretion are mediated at an extra-hypophyseal level, meaning it does not directly stimulate the pituitary gland to release ACTH.[7] It may act at the level of the hypothalamus to modulate the release of corticotropin-releasing factor (CRF).[7]

Troubleshooting Guides

Issue 1: Inconsistent or no biphasic response observed for ACTH/corticosterone in vivo.

- Possible Cause 1: Timing of sample collection.
 - Solution: The stimulatory phase is transient, typically observed within 5-10 minutes post-administration, while the inhibitory phase is observed later, around 45-65 minutes.[3] Ensure your blood sampling time points are optimized to capture both phases of the response. A pilot study with more frequent initial sampling is recommended.
- Possible Cause 2: Animal stress.
 - Solution: Stress can independently activate the HPA axis and mask the effects of DALA. Ensure animals are properly habituated to handling and experimental procedures to minimize stress-induced hormone release.
- Possible Cause 3: Incorrect dosage.
 - Solution: The biphasic effect has been documented at specific doses (e.g., 500 µg/kg in rats).[3] Verify your dose calculations and ensure accurate administration. A dose-

response study may be necessary to establish the optimal concentration for your experimental model.

Issue 2: No inhibitory effect of DALA on ACTH-stimulated corticosterone release in adrenal cell culture.

- Possible Cause 1: Insufficient DALA concentration.
 - Solution: The inhibitory effect of DALA on adrenal cell responsiveness to ACTH is observed at higher concentrations (e.g., 10^{-8} M and 10^{-6} M).^[4] Low doses (10^{-12} M and 10^{-10} M) have been shown to have no effect.^[4] Confirm that you are using a high enough concentration of DALA to observe the inhibitory effect.
- Possible Cause 2: Cell viability or passage number.
 - Solution: Ensure your primary adrenal cells are healthy and within a low passage number. Prolonged culture or high passage numbers can lead to altered cell responsiveness. Perform a cell viability assay (e.g., trypan blue exclusion) before each experiment.

Issue 3: High variability in prolactin or growth hormone release in pituitary cell culture experiments.

- Possible Cause 1: Inconsistent cell density.
 - Solution: Seed an equal number of viable cells in each well or dish. Inconsistent cell numbers will lead to variability in the amount of hormone released.
- Possible Cause 2: Presence of other stimulating or inhibiting factors in the culture medium.
 - Solution: Use a serum-free or defined medium for the stimulation experiment to avoid confounding effects from unknown factors in serum. Ensure all reagents are of high purity.

Data Presentation

Table 1: Dose-Dependent Biphasic Effects of **[Ala2] Met-Enkephalinamide** on Plasma ACTH and Corticosterone in Rats

Time Post-Injection	Plasma ACTH Change	Plasma Corticosterone Change	Dose
5-10 minutes	Increase	Increase	500 µg/kg
45-65 minutes	Decrease	Decrease	500 µg/kg

Data synthesized from studies in conscious, freely moving rats.[3]

Table 2: Dose-Dependent Effects of **[Ala2] Met-Enkephalinamide** on ACTH-Stimulated Corticosterone Secretion in Dispersed Rat Adrenal Cells

DALA Concentration	Effect on ACTH-Stimulated Corticosterone Release
10 ⁻¹² M	No apparent alteration
10 ⁻¹⁰ M	No apparent alteration
10 ⁻⁸ M	Decline in steroidogenic response
10 ⁻⁶ M	Decline in steroidogenic response

This table summarizes the direct effect of DALA on adrenal cell responsiveness to ACTH.[4]

Table 3: Qualitative Dose-Dependent Effects of a [D-Met2, Pro5]-enkephalinamide Analog on Plasma Prolactin in Lactating Rats

Animal State	Dose	Effect on Plasma Prolactin
Continuously Suckled	0.25 mg/kg	Mild and short-lasting reduction
Continuously Suckled	0.5 mg/kg	Dramatic decrease
Separated from Pups (4h)	0.5 mg/kg	Slight increase
Separated from Pups (4h)	1.0 mg/kg	Considerable increase

Note: This data is for a different but related enkephalin analog and illustrates the context-dependent effects on prolactin.[\[8\]](#)

Experimental Protocols

Protocol 1: In Vivo Investigation of Biphasic Effects on ACTH and Corticosterone

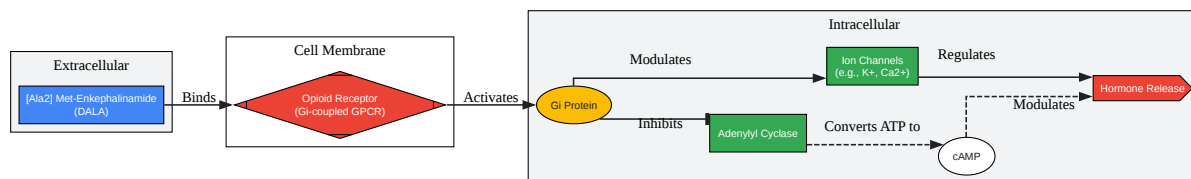
- **Animal Model:** Adult male Sprague-Dawley rats with indwelling jugular vein catheters for stress-free blood sampling.
- **Acclimation:** Allow animals to acclimate to the experimental setup for at least 24 hours prior to the experiment.
- **Drug Administration:** Dissolve **[Ala2] Met-Enkephalinamide** in sterile saline. Administer a bolus intravenous injection at a dose of 500 µg/kg. A control group should receive a vehicle (saline) injection.
- **Blood Sampling:** Collect baseline blood samples immediately before the injection. Collect subsequent blood samples at 5, 10, 15, 30, 45, 60, and 90 minutes post-injection.
- **Sample Processing:** Collect blood in EDTA-coated tubes and immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
- **Hormone Quantification:** Measure plasma ACTH and corticosterone concentrations using commercially available Radioimmunoassay (RIA) or ELISA kits.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

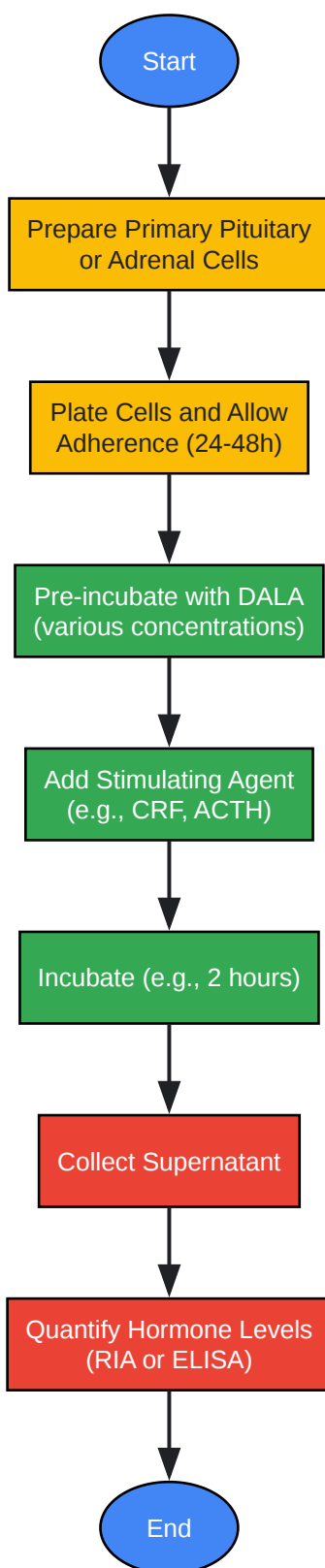
Protocol 2: In Vitro Assay of DALA Effects on ACTH-Stimulated Corticosterone Release

- **Cell Culture:** Prepare primary cultures of dispersed adrenal cells from rats.
- **Cell Plating:** Plate the cells in 24-well plates and allow them to adhere and recover for 24-48 hours.
- **Pre-incubation:** Wash the cells with serum-free medium and pre-incubate with various concentrations of DALA (10^{-12} M to 10^{-6} M) for 30 minutes. A control group should receive medium without DALA.

- **Stimulation:** Add a submaximal stimulating concentration of ACTH to the wells and incubate for 2 hours.
- **Sample Collection:** Collect the cell culture supernatant.
- **Corticosterone Quantification:** Measure the concentration of corticosterone in the supernatant using an RIA or ELISA kit.

Mandatory Visualization





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References

- 1. Radioimmunoassay of ACTH in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct pituitary stimulation of thyrotropin secretion by opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Ala2-Met-enkephalinamide, a potent opioid peptide, alters pituitary-adrenocortical secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Met-enkephalin analog D-Ala2-Met-enkephalinamide decreases the adrenocortical response to ACTH in dispersed rat adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (D-Ala2)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolactin and growth hormone releasing activity of [D-Met2, Pro5]-enkephalinamide in the rat after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual effects of (D-Ala2, Met5)-enkephalinamide on CRF and ACTH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (D-Met2, Pro5) enkephalinamide causes a decrease in plasma prolactin levels of lactating rats continuously suckled and an increase in those deprived of their litter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sceti.co.jp [sceti.co.jp]
- 10. ibl-america.com [ibl-america.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sceti.co.jp [sceti.co.jp]
- To cite this document: BenchChem. [dose-dependent biphasic effects of [Ala2] Met-Enkephalinamide on hormone release.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407390#dose-dependent-biphasic-effects-of-ala2-met-enkephalinamide-on-hormone-release]

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